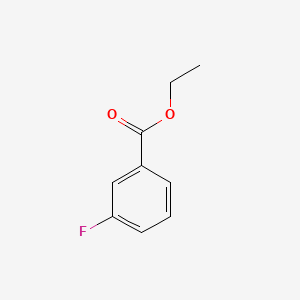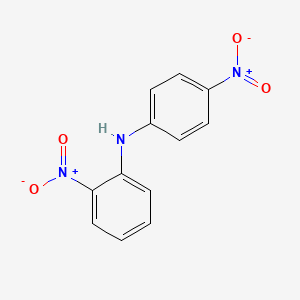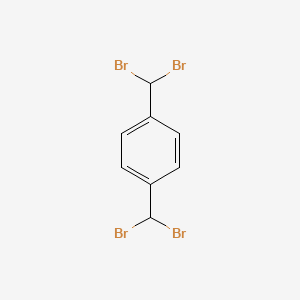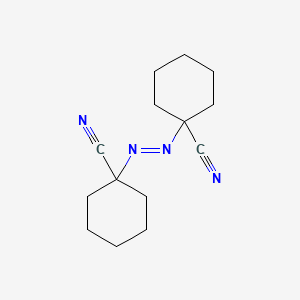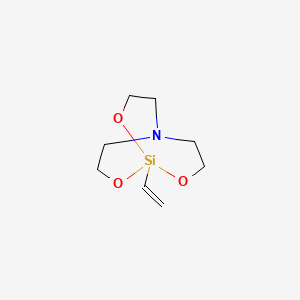
3-(Isodecyloxy)propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Isodecyloxy)propylamine is an organic compound with the molecular formula C13H29NO. It is a type of amine, specifically a propylamine, where the amine group is attached to a propyl chain that is further substituted with an isodecyloxy group. This compound is known for its applications in various industrial and research settings due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isodecyloxy)propylamine typically involves the reaction of isodecanol with 3-chloropropylamine. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of isodecanol is replaced by the amine group of 3-chloropropylamine. The reaction is usually carried out under basic conditions to facilitate the nucleophilic attack .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of catalysts. The reaction is typically conducted in large reactors with continuous monitoring to ensure high yield and purity of the product. The final product is then purified through distillation or crystallization processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Isodecyloxy)propylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or amides.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine group can participate in substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution Reactions: These reactions often require catalysts such as palladium or platinum and are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions include various amides, oxides, and substituted organic compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(Isodecyloxy)propylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of amine-related biochemical pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects and its role as a precursor in drug synthesis.
Wirkmechanismus
The mechanism of action of 3-(Isodecyloxy)propylamine involves its interaction with various molecular targets, primarily through its amine group. The compound can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their structure and function. These interactions can modulate biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(8-Methylnonyloxy)propylamine
- 3-(Isodecyloxy)propylamine
- 1-Propanamine, 3-(isodecyloxy)-
Uniqueness
Compared to similar compounds, this compound is unique due to its specific isodecyloxy substitution, which imparts distinct chemical properties such as solubility, reactivity, and interaction with other molecules. This uniqueness makes it particularly valuable in specialized applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
30113-45-2 |
|---|---|
Molekularformel |
C13H29NO |
Molekulargewicht |
215.38 g/mol |
IUPAC-Name |
3-(8-methylnonoxy)propan-1-amine |
InChI |
InChI=1S/C13H29NO/c1-13(2)9-6-4-3-5-7-11-15-12-8-10-14/h13H,3-12,14H2,1-2H3 |
InChI-Schlüssel |
DHIBIUNZWFPELU-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCOCCCN |
Kanonische SMILES |
CC(C)CCCCCCCOCCCN |
Key on ui other cas no. |
218141-16-3 30113-45-2 |
Physikalische Beschreibung |
Liquid |
Piktogramme |
Corrosive; Irritant; Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





